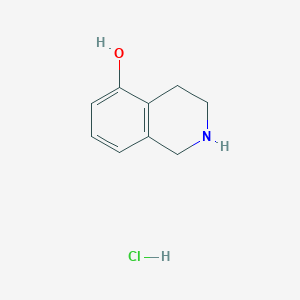

1,2,3,4-Tetrahydroisoquinolin-5-OL hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-5-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c11-9-3-1-2-7-6-10-5-4-8(7)9;/h1-3,10-11H,4-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWAFWMMBSUSIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60553062 | |

| Record name | 1,2,3,4-Tetrahydroisoquinolin-5-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102879-34-5 | |

| Record name | 5-Isoquinolinol, 1,2,3,4-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102879-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydroisoquinolin-5-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 1,2,3,4-Tetrahydroisoquinolin-5-OL Hydrochloride: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential pharmacological relevance of 1,2,3,4-Tetrahydroisoquinolin-5-OL hydrochloride (CAS No: 102879-34-5). The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse biological activities. This guide aims to be a valuable resource for researchers and drug development professionals interested in this specific hydroxylated derivative, consolidating available information and providing insights into its synthesis and potential applications.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) motif is a recurring structural feature in a vast array of biologically active molecules, including many alkaloids.[1] This heterocyclic system's prevalence in nature and its ability to interact with various biological targets have made it a focal point of extensive research in medicinal chemistry.[2] THIQ-based compounds have demonstrated a wide spectrum of pharmacological activities, including antitumor, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[3][4] The conformational flexibility of the THIQ ring system, combined with the ability to introduce diverse substituents at various positions, allows for the fine-tuning of pharmacological properties, making it an attractive scaffold for drug design and development.

This guide focuses specifically on the 5-hydroxy derivative of the THIQ core, presented as its hydrochloride salt. The introduction of a hydroxyl group at the 5-position of the aromatic ring can significantly influence the molecule's electronic properties, polarity, and potential for hydrogen bonding, thereby modulating its interaction with biological targets.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing aspects from reaction conditions to formulation.

Table 1: Physicochemical Properties of 1,2,3,4-Tetrahydroisoquinolin-5-OL Hydrochloride

| Property | Value | Source |

| CAS Number | 102879-34-5 | [5] |

| Molecular Formula | C₉H₁₂ClNO | [5] |

| Molecular Weight | 185.65 g/mol | [5] |

| Boiling Point | 325.1 °C (Predicted for the free base) | - |

| Melting Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

Synthesis and Characterization

The synthesis of the 1,2,3,4-tetrahydroisoquinoline core is most classically achieved through the Pictet-Spengler reaction .[5][6][7] This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to yield the tetrahydroisoquinoline ring system.[8][9]

Retrosynthetic Analysis and Key Considerations

For the synthesis of 1,2,3,4-Tetrahydroisoquinolin-5-OL, a logical starting material would be 3-hydroxyphenethylamine. The hydroxyl group on the aromatic ring is an electron-donating group, which facilitates the crucial electrophilic aromatic substitution step of the Pictet-Spengler reaction.[10]

Diagram 1: Retrosynthetic Analysis of 1,2,3,4-Tetrahydroisoquinolin-5-OL

Caption: Retrosynthetic approach for 1,2,3,4-Tetrahydroisoquinolin-5-OL.

A critical aspect of the Pictet-Spengler reaction with 3-substituted phenethylamines is regioselectivity . The cyclization can occur either ortho or para to the activating hydroxyl group, leading to the formation of 8-hydroxy or 6-hydroxy-tetrahydroisoquinoline isomers, respectively. The formation of the desired 5-hydroxy isomer requires cyclization at the position ortho to the hydroxyl group and meta to the ethylamine side chain. The regiochemical outcome is influenced by factors such as the nature of the substituents on the aromatic ring, the aldehyde or ketone used, and the reaction conditions, particularly the pH.

General Experimental Protocol (Pictet-Spengler Reaction)

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxyphenethylamine in a suitable acidic medium (e.g., dilute hydrochloric acid or trifluoroacetic acid).

-

Add an aqueous solution of formaldehyde (or a formaldehyde equivalent such as paraformaldehyde).

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux. The reaction time will vary depending on the specific substrates and conditions and should be monitored by thin-layer chromatography (TLC).

-

The acid catalyst protonates the formaldehyde, increasing its electrophilicity for the initial condensation with the amine to form a Schiff base, which is then protonated to an iminium ion.

-

The electron-rich aromatic ring attacks the iminium ion in an intramolecular electrophilic aromatic substitution to form the cyclic product.

Step 3: Workup and Purification

-

After the reaction is complete, cool the mixture to room temperature.

-

Basify the solution with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to neutralize the acid and deprotonate the product.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrate under reduced pressure to obtain the crude free base.

-

Purify the crude product by column chromatography on silica gel.

Step 4: Salt Formation

-

Dissolve the purified 1,2,3,4-Tetrahydroisoquinolin-5-OL free base in a suitable solvent (e.g., diethyl ether or isopropanol).

-

Add a solution of hydrochloric acid in the same or a miscible solvent dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Diagram 2: Pictet-Spengler Synthesis Workflow

Caption: General workflow for the synthesis of 1,2,3,4-Tetrahydroisoquinolin-5-OL hydrochloride.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the molecule. While specific spectral data for 1,2,3,4-Tetrahydroisoquinolin-5-OL hydrochloride is not available in the public domain, the expected proton and carbon signals can be predicted based on the structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the O-H stretch of the hydroxyl group, the N-H stretch of the secondary amine, and C-H and C=C stretches of the aromatic and aliphatic portions of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

-

Melting Point Analysis: A sharp melting point is a good indicator of the purity of the crystalline hydrochloride salt.

Pharmacological Profile and Potential Applications

While specific pharmacological data for 1,2,3,4-Tetrahydroisoquinolin-5-OL hydrochloride is limited in the public literature, the broader class of THIQ derivatives has been extensively studied, revealing a wide range of biological activities.

-

Neurological and Psychiatric Disorders: The THIQ scaffold is a known pharmacophore for various central nervous system targets. Derivatives have been investigated as potential treatments for Alzheimer's disease, Parkinson's disease, and depression.[11][12]

-

Anticancer Activity: Numerous THIQ-containing natural products and synthetic derivatives have demonstrated potent anticancer properties.[13]

-

Antimicrobial and Antiviral Activity: The THIQ nucleus has been incorporated into molecules with activity against various bacterial, fungal, and viral pathogens.[14]

The presence of the 5-hydroxy group in the target molecule could potentially lead to interactions with specific receptor subtypes or enzymes. For example, hydroxylated aromatic systems are often involved in binding to aminergic G-protein coupled receptors. Further research is needed to elucidate the specific biological targets and pharmacological profile of 1,2,3,4-Tetrahydroisoquinolin-5-OL. One patent application suggests that certain THIQ derivatives may be useful in treating Alzheimer's disease by inhibiting acetylcholinesterase.[11]

Diagram 3: Potential Therapeutic Areas for THIQ Derivatives

Caption: Potential therapeutic applications of the 1,2,3,4-tetrahydroisoquinoline scaffold.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 1,2,3,4-Tetrahydroisoquinolin-5-OL hydrochloride. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information. General safety measures include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Directions

1,2,3,4-Tetrahydroisoquinolin-5-OL hydrochloride is a derivative of a pharmacologically significant scaffold. While specific data on its physicochemical properties, a detailed optimized synthesis, and its biological activity are not extensively documented in publicly available literature, this guide provides a framework for researchers interested in exploring this compound. The classical Pictet-Spengler reaction offers a viable synthetic route, although optimization would be required to control regioselectivity and maximize yield.

Future research should focus on:

-

A detailed investigation into the regioselective synthesis of the 5-hydroxy isomer.

-

Full characterization of the hydrochloride salt, including determination of its melting point, solubility, and pKa.

-

Comprehensive pharmacological screening to identify its biological targets and potential therapeutic applications.

The exploration of this and other substituted THIQ derivatives holds promise for the discovery of new therapeutic agents for a variety of diseases.

References

- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.

-

Pictet-Spengler Isoquinoline Synthesis. (n.d.). In Name Reaction. Retrieved from [Link]

-

chemeurope.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

- Singh, K., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12676-12707.

- Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 19-35.

- CN101550103B. (n.d.). 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof. Google Patents.

- Sayed, E. M., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry, 18(1), 1-18.

- Bakhite, E. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8332-8339.

- Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12676-12707.

- Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12676-12707.

- US3846432A. (n.d.). Derivatives of 1,2,3,4-tetrahydroisoquinoline. Google Patents.

- Kumar, V., et al. (2017). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Medicinal Chemistry, 13(7), 649-659.

- Bakhite, E. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8332-8339.

- Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12676-12707.

- Zhong, M., et al. (2010). Discovery of tetrahydroisoquinoline (THIQ) derivatives as potent and orally bioavailable LFA-1/ICAM-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(16), 4863-4867.

- Bakhite, E. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8332-8339.

- Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 19-35.

- WO2005118548A1. (n.d.). Substituted 1,2,3,4-tetrahydroisoquinoline derivatives. Google Patents.

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]

- Li, Y., et al. (2023). Design, synthesis, and biological evaluation of THIQ as antidepressive agents. Bioorganic & Medicinal Chemistry Letters, 95, 129470.

Sources

- 1. 1,2,3,4-TETRAHYDRO-ISOQUINOLIN-5-OL(102877-50-9) 1H NMR spectrum [chemicalbook.com]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activities of Tetrahydroisoquinolines Derivatives [ouci.dntb.gov.ua]

- 4. ijstr.org [ijstr.org]

- 5. Chemicals [chemicals.thermofisher.cn]

- 6. organicreactions.org [organicreactions.org]

- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 8. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 9. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents [patents.google.com]

- 12. Design, synthesis, and biological evaluation of THIQ as antidepressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydroisoquinolin-5-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,2,3,4-Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and pharmacologically active compounds.[1] Its rigid, fused bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with a wide array of biological targets. The 5-hydroxy substitution pattern, in particular, offers a handle for further derivatization or can play a crucial role in binding interactions with target proteins. This guide provides a comprehensive overview of the synthetic routes to 1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride, a key intermediate for the development of novel therapeutics.

Comparative Analysis of Synthetic Strategies

Two classical and robust methods for the construction of the tetrahydroisoquinoline ring system are the Pictet-Spengler and the Bischler-Napieralski reactions. The choice between these routes depends on the availability of starting materials, desired substitution patterns, and reaction conditions.

| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |

| Starting Materials | A β-arylethylamine and an aldehyde or ketone. | A β-arylethylamide. |

| Key Reagents | Protic or Lewis acid catalyst (e.g., HCl, H₂SO₄).[2] | Dehydrating/condensing agent (e.g., POCl₃, P₂O₅).[3] |

| Initial Product | 1,2,3,4-Tetrahydroisoquinoline. | 3,4-Dihydroisoquinoline.[3] |

| Subsequent Steps | Often the final product. | Requires a reduction step (e.g., with NaBH₄) to yield the tetrahydroisoquinoline.[4] |

| Reaction Conditions | Can range from mild to harsh, depending on the reactivity of the aryl ring.[5] | Generally requires harsher, refluxing acidic conditions.[3] |

For the synthesis of 1,2,3,4-tetrahydroisoquinolin-5-ol, the key starting material for both routes is 2-(3-hydroxyphenyl)ethylamine.

Synthetic Pathway I: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile and widely used method for the synthesis of tetrahydroisoquinolines.[5] It involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.[2] For the synthesis of the unsubstituted-at-C1 target molecule, formaldehyde is the required carbonyl component.

Caption: Pictet-Spengler reaction workflow for the synthesis of 1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride.

In-Depth Mechanistic Rationale

The reaction is initiated by the formation of a Schiff base from the condensation of the primary amine of 2-(3-hydroxyphenyl)ethylamine and formaldehyde. Under acidic conditions, the Schiff base is protonated to form a highly electrophilic iminium ion. The electron-rich aromatic ring of the phenylethylamine moiety then acts as a nucleophile, attacking the iminium carbon in an intramolecular electrophilic aromatic substitution. The phenolic hydroxyl group at the meta position directs the cyclization to the ortho and para positions. In this case, cyclization occurs at the position ortho to the ethylamine substituent and para to the hydroxyl group, which is sterically and electronically favored. A final deprotonation step restores the aromaticity of the benzene ring, yielding the tetrahydroisoquinoline product.

Detailed Experimental Protocol: Pictet-Spengler Synthesis

Step 1: Synthesis of 1,2,3,4-Tetrahydroisoquinolin-5-ol

-

Reagents and Materials:

-

2-(3-Hydroxyphenyl)ethylamine

-

Formaldehyde (37% aqueous solution)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

-

Procedure:

-

To a solution of 2-(3-hydroxyphenyl)ethylamine (1 equivalent) in water, add a 37% aqueous solution of formaldehyde (1.1 equivalents).

-

Carefully add concentrated hydrochloric acid to the mixture to catalyze the reaction.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1,2,3,4-tetrahydroisoquinolin-5-ol.

-

The crude product can be purified by column chromatography on silica gel.

-

Step 2: Formation of 1,2,3,4-Tetrahydroisoquinolin-5-ol Hydrochloride

-

Reagents and Materials:

-

1,2,3,4-Tetrahydroisoquinolin-5-ol

-

Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)

-

Diethyl ether

-

Büchner funnel and filter paper

-

-

Procedure:

-

Dissolve the purified 1,2,3,4-tetrahydroisoquinolin-5-ol in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

-

Slowly add a solution of hydrochloric acid in the chosen solvent dropwise to the stirred solution of the free base.

-

The hydrochloride salt will precipitate out of the solution.

-

Continue stirring for a short period to ensure complete precipitation.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold diethyl ether to remove any residual impurities.

-

Dry the resulting white or off-white solid under vacuum to yield 1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride.

-

Synthetic Pathway II: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction provides an alternative route to the tetrahydroisoquinoline skeleton. This method involves the cyclization of a β-arylethylamide using a dehydrating agent, which forms a 3,4-dihydroisoquinoline intermediate.[3] This intermediate must then be reduced to afford the desired tetrahydroisoquinoline.[4]

Caption: Bischler-Napieralski reaction workflow for the synthesis of 1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride.

In-Depth Mechanistic Rationale

The synthesis begins with the formylation of 2-(3-hydroxyphenyl)ethylamine to produce N-formyl-2-(3-hydroxyphenyl)ethylamine. This amide is then treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃), which activates the amide carbonyl group for intramolecular electrophilic attack by the electron-rich aromatic ring. This cyclization event forms a 3,4-dihydroisoquinoline intermediate. The resulting imine functionality is then reduced, typically with a hydride reducing agent like sodium borohydride (NaBH₄), to yield the saturated tetrahydroisoquinoline ring system.[6]

Detailed Experimental Protocol: Bischler-Napieralski Synthesis

Step 1: Synthesis of N-Formyl-2-(3-hydroxyphenyl)ethylamine

-

Reagents and Materials:

-

2-(3-Hydroxyphenyl)ethylamine

-

Ethyl formate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

In a round-bottom flask, combine 2-(3-hydroxyphenyl)ethylamine (1 equivalent) and an excess of ethyl formate.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting amine is consumed.

-

Cool the reaction mixture and remove the excess ethyl formate under reduced pressure to yield the crude N-formyl-2-(3-hydroxyphenyl)ethylamine, which can often be used in the next step without further purification.

-

Step 2: Bischler-Napieralski Cyclization to 5-Hydroxy-3,4-dihydroisoquinoline

-

Reagents and Materials:

-

N-Formyl-2-(3-hydroxyphenyl)ethylamine

-

Phosphorus oxychloride (POCl₃)

-

Acetonitrile (anhydrous)

-

Ice bath

-

Rotary evaporator

-

-

Procedure:

-

Dissolve N-formyl-2-(3-hydroxyphenyl)ethylamine (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus oxychloride (1.1-1.5 equivalents) dropwise to the cooled solution.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

-

Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

-

Make the solution basic with a suitable base (e.g., ammonium hydroxide) and extract with an organic solvent (e.g., dichloromethane).

-

Dry the organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure to afford the crude 5-hydroxy-3,4-dihydroisoquinoline.

-

Step 3: Reduction to 1,2,3,4-Tetrahydroisoquinolin-5-ol

-

Reagents and Materials:

-

5-Hydroxy-3,4-dihydroisoquinoline

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Ice bath

-

-

Procedure:

-

Dissolve the crude 5-hydroxy-3,4-dihydroisoquinoline (1 equivalent) in methanol and cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.5-2 equivalents) portion-wise to the cooled solution.

-

Stir the reaction mixture at 0°C for a period and then allow it to warm to room temperature, continuing to stir until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts, filter, and concentrate to yield the crude 1,2,3,4-tetrahydroisoquinolin-5-ol.

-

Purify the product by column chromatography if necessary.

-

Step 4: Formation of 1,2,3,4-Tetrahydroisoquinolin-5-ol Hydrochloride

-

This step is identical to Step 2 in the Pictet-Spengler protocol.

Characterization of 1,2,3,4-Tetrahydroisoquinolin-5-ol Hydrochloride

Accurate characterization of the final product is crucial for confirming its identity and purity. The following are expected spectroscopic data for 1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons, the benzylic protons at C1, and the aliphatic protons at C3 and C4. The exact chemical shifts and coupling constants will be influenced by the solvent and the protonation state. |

| ¹³C NMR | Resonances for the eight distinct carbon atoms in the molecule, including the aromatic carbons (with quaternary carbons appearing at lower field), and the aliphatic carbons of the saturated heterocyclic ring. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the free base (C₉H₁₁NO) and characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the phenol, N-H stretch of the secondary amine hydrochloride, C-H stretches (aromatic and aliphatic), and C=C stretches of the aromatic ring. |

Conclusion

Both the Pictet-Spengler and Bischler-Napieralski reactions represent reliable and well-established methods for the synthesis of 1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride. The Pictet-Spengler route is often more direct, proceeding in a single cyclization step. The Bischler-Napieralski pathway, while involving an additional reduction step, can be advantageous depending on the availability and reactivity of the starting materials. Careful execution of these protocols, coupled with rigorous purification and characterization, will provide researchers with a valuable building block for the discovery and development of novel therapeutic agents.

References

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

-

chemeurope.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

-

Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

-

University of California, Davis. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Retrieved from [Link]

- Espejo-Román, J. M., et al. (2023). European Journal of Medicinal Chemistry.

-

Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Pictet-Spengler Reaction - Common Conditions. Retrieved from [Link]

- Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry.

- Singh, A., et al. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research.

- Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

-

Grokipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

- Photochemical Synthesis of an Epigenetic Focused Tetrahydroquinoline Library. (2021). ACS Medicinal Chemistry Letters.

-

J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved from [Link]

- Manolov, I., Ivanov, D., & Bojilov, D. (n.d.).

- Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. (2022). The Journal of Organic Chemistry.

- CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline. (n.d.).

- Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. (2025).

- Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxyl

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

- Harish Chopra. (2021).

- Bischler-Napieralski Reaction. (n.d.).

- Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.).

- BISCHLER-NAPIERALSKI CYCLIZATION OF N-[2-(2-BROMO- 5-HYDROXY-4-METHOXYPHENYL)ETHYL]. (n.d.).

-

Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis. Retrieved from [Link]

- Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. (2025).

- Product Class 5: Isoquinolines. (n.d.).

- CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method. (n.d.).

- US20100204470A1 - method for salt preparation. (n.d.).

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. jk-sci.com [jk-sci.com]

- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pictet-Spengler_reaction [chemeurope.com]

- 6. organic-synthesis.com [organic-synthesis.com]

An In-depth Technical Guide to the Biological Activity of 1,2,3,4-Tetrahydroisoquinolin-5-OL Hydrochloride

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with profound biological activities.[1][2] This technical guide provides an in-depth exploration of the biological activities associated with 1,2,3,4-Tetrahydroisoquinolin-5-OL hydrochloride, a specific analog within this versatile class. While direct and extensive research on this particular salt is emerging, this document synthesizes data from closely related hydroxylated and substituted THIQs to build a comprehensive profile of its probable pharmacological characteristics. We will delve into its likely interactions with key central nervous system targets, downstream signaling cascades, and potential neuroprotective mechanisms. Furthermore, this guide furnishes detailed, field-proven methodologies for the synthesis, characterization, and biological evaluation of this compound class, intended to empower researchers in drug discovery and development.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The THIQ nucleus is a privileged structure in pharmacology, renowned for its presence in a vast array of bioactive molecules.[3] From potent antitumor antibiotics to agents targeting neurodegenerative disorders, the versatility of the THIQ core has captured the attention of the scientific community.[2][3] This guide focuses on a specific derivative, 1,2,3,4-Tetrahydroisoquinolin-5-OL hydrochloride, to illuminate its potential biological functions. The strategic placement of a hydroxyl group at the 5-position on the isoquinoline ring is anticipated to significantly influence its pharmacological profile, particularly its interaction with G-protein coupled receptors (GPCRs) within the central nervous system. Understanding the nuances of this substitution is critical for elucidating its therapeutic potential.

Synthetic Pathways to the THIQ Core

The construction of the THIQ scaffold is a well-established area of organic synthesis, with two primary methods predominating: the Pictet-Spengler and Bischler-Napieralski reactions. The choice between these pathways is often dictated by the desired substitution pattern and the availability of starting materials.

Pictet-Spengler Reaction

This powerful reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the THIQ ring system. For the synthesis of 1,2,3,4-Tetrahydroisoquinolin-5-OL, a β-(3-hydroxyphenyl)ethylamine precursor would be utilized. The presence of the electron-donating hydroxyl group on the aromatic ring facilitates the cyclization step.

Experimental Protocol: Pictet-Spengler Synthesis of a THIQ Derivative

-

Reactant Preparation: Dissolve the β-arylethylamine (1.0 eq) in a suitable solvent such as toluene or a protic acid like acetic acid.

-

Aldehyde Addition: Add the aldehyde (1.1 eq) to the solution. For an unsubstituted C1 position, formaldehyde or a formaldehyde equivalent is used.

-

Acid Catalysis: Introduce a strong acid catalyst (e.g., concentrated HCl, trifluoroacetic acid) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux (typically 80-110°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture and neutralize the acid. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired tetrahydroisoquinoline.

-

Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and bubble with dry HCl gas or add a solution of HCl in an appropriate solvent. The hydrochloride salt will precipitate and can be collected by filtration.

Bischler-Napieralski Reaction

This alternative route involves the cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline intermediate. This intermediate is then reduced to the corresponding tetrahydroisoquinoline.

Experimental Protocol: Bischler-Napieralski Synthesis of a THIQ Derivative

-

Amide Formation: Acylate the chosen β-phenylethylamine with an appropriate acyl chloride or carboxylic acid to form the corresponding amide.

-

Cyclization: Dissolve the amide in a dry, non-protic solvent (e.g., acetonitrile, toluene) and add the dehydrating agent (e.g., POCl₃) dropwise at 0°C. After the addition, allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete as monitored by TLC.

-

Reduction: Cool the reaction mixture and carefully quench with ice water. Basify the aqueous solution and extract the 3,4-dihydroisoquinoline intermediate with an organic solvent. After drying and concentrating, dissolve the intermediate in a suitable solvent like methanol.

-

Sodium Borohydride Reduction: Add sodium borohydride (NaBH₄) portion-wise at 0°C. Stir the reaction at room temperature until the reduction is complete.

-

Work-up and Purification: Quench the reaction with water and remove the methanol under reduced pressure. Extract the aqueous layer with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography.

-

Salt Formation: Convert the purified product to its hydrochloride salt as described in the Pictet-Spengler protocol.

Postulated Biological Activities and Mechanisms of Action

Based on extensive research into the THIQ class of compounds, 1,2,3,4-Tetrahydroisoquinolin-5-OL hydrochloride is likely to exhibit significant activity at dopaminergic and serotonergic receptors, and may possess neuroprotective properties.

Dopaminergic System Modulation

Many THIQ derivatives show a strong affinity for dopamine receptors, particularly the D₂ and D₃ subtypes.[4] The hydroxyl group on the aromatic ring is a key feature for receptor interaction, often mimicking the catechol moiety of dopamine itself.

Primary Target: Dopamine D₂ Receptor (D₂R)

The D₂ receptor is a Gi/o-coupled GPCR that plays a crucial role in motor control, motivation, and cognition. As an agonist, 1,2,3,4-Tetrahydroisoquinolin-5-OL would be expected to activate D₂R, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of downstream signaling pathways.

Downstream Signaling of D₂ Receptor Activation

Caption: Dopamine D₂ Receptor Signaling Pathway.

Serotonergic System Modulation

The THIQ scaffold is also a common feature in ligands for serotonin (5-HT) receptors. The 5-HT₁A receptor, another Gi/o-coupled GPCR, is a particularly relevant target.

Primary Target: Serotonin 5-HT₁A Receptor

Activation of 5-HT₁A receptors generally leads to a decrease in neuronal excitability. Agonism at this receptor by 1,2,3,4-Tetrahydroisoquinolin-5-OL would produce effects similar to D₂R activation in terms of adenylyl cyclase inhibition, but would also engage other pathways, such as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

Downstream Signaling of 5-HT₁A Receptor Activation

Sources

- 1. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Mechanism of Action of 1,2,3,4-Tetrahydroisoquinolin-5-OL Hydrochloride

A Hypothesis-Driven Exploration for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 1,2,3,4-Tetrahydroisoquinolin-5-OL hydrochloride is not extensively characterized in publicly available scientific literature. This guide, therefore, provides a hypothesis-driven exploration of its potential mechanism of action based on the well-established pharmacology of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. All proposed mechanisms and experimental designs are intended to serve as a foundational blueprint for investigation.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse pharmacological activities.[1][2][3] THIQ-based molecules are known to interact with a wide array of biological targets, particularly within the central nervous system, making them a subject of intense research for neurodegenerative disorders and other conditions.[1][2] This guide will delve into the plausible molecular mechanisms of a novel derivative, 1,2,3,4-Tetrahydroisoquinolin-5-OL, by leveraging structure-activity relationship (SAR) data from analogous compounds. We will outline a comprehensive experimental strategy to rigorously define its pharmacological profile, from initial target identification to the elucidation of downstream signaling events.

PART 1: Plausible Molecular Targets of the Tetrahydroisoquinoline Scaffold

The THIQ framework is structurally related to key neurotransmitters like dopamine and norepinephrine, predisposing it to interact with monoaminergic systems. The specific substitution pattern on the aromatic ring and the isoquinoline nitrogen dictates the affinity and selectivity for these targets.

Dopamine Receptors (D1- and D2-like)

Many THIQ derivatives exhibit significant affinity for dopamine receptors (DRs).[4][5][6] This is not surprising, as THIQs can be formed endogenously through the Pictet-Spengler condensation of dopamine.[7]

-

D2-like Receptor Affinity: Studies have shown that THIQs, particularly those with hydroxyl groups on the aromatic ring that mimic the catechol structure of dopamine, can act as ligands for D2-like receptors (D2, D3, D4).[4][5] The presence of a hydroxyl group at a position analogous to the meta- or para-position of dopamine can be crucial for activity.

-

D1-like Receptor Activity: While often showing higher affinity for D2-like receptors, some THIQs also modulate D1-like receptors (D1, D5).[4][8] The substitution pattern significantly influences this selectivity. For instance, certain 4-aryl substituted THIQs have shown potent D1 agonist activity.[8]

Adrenergic Receptors (α and β)

The structural similarity of THIQs to catecholamines also suggests potential interaction with adrenergic receptors.

-

β-Adrenergic Activity: Synthetic THIQ derivatives have been evaluated as β-adrenoceptor agents, with some showing weak partial agonist or antagonist activity.[9][10] The substitution on the nitrogen atom is a key determinant of β-receptor activity; larger substituents tend to increase β-receptor affinity while decreasing α-receptor activity.[11]

-

α-Adrenergic Activity: Conversely, smaller substituents on the nitrogen favor α-receptor agonism.[11] The oxygenation pattern on the aromatic ring is also critical for affinity and efficacy at both α and β subtypes.[12]

Serotonin Receptors (e.g., 5-HT1A, 5-HT7)

The versatile THIQ scaffold has also been successfully modified to target various serotonin receptors.

-

5-HT1A Receptor Ligands: N-substituted THIQs have been developed as a class of 5-HT1A receptor ligands, with many behaving as agonists or partial agonists.[13]

-

5-HT7 Receptor Inverse Agonists: Recently, naturally occurring THIQs with an 8-hydroxy substitution pattern were identified as inverse agonists at the 5-HT7 receptor, an effect correlated with a decrease in basal cAMP levels.[14]

Monoamine Oxidase (MAO) Inhibition

Certain THIQs are well-characterized inhibitors of monoamine oxidase (MAO), the enzyme responsible for the degradation of monoamine neurotransmitters.[3][15][16]

-

Mechanism: By inhibiting MAO-A and/or MAO-B, these compounds can increase the synaptic concentrations of dopamine, norepinephrine, and serotonin.[3][16] For example, 1-Methyl-THIQ inhibits the MAO-dependent oxidation of dopamine and serotonin.[3][16] Some THIQs can also be substrates for MAO, being oxidized to form potentially active isoquinolinium ions.[17]

PART 2: Hypothetical Mechanism of 1,2,3,4-Tetrahydroisoquinolin-5-OL

Based on the established pharmacology of the THIQ scaffold, we can formulate a primary hypothesis for the mechanism of action of the 5-hydroxy derivative.

Primary Hypothesis: 1,2,3,4-Tetrahydroisoquinolin-5-OL hydrochloride likely acts as a modulator of monoamine G-protein coupled receptors (GPCRs), with a potential preference for dopamine and/or adrenergic receptors due to its structural analogy to catecholamines. The 5-hydroxy group is positioned to act as a key hydrogen bond donor/acceptor, potentially conferring selectivity for a specific receptor subtype.

The position of the hydroxyl group at C5 is unique and does not directly correspond to the typical 6,7-dihydroxy pattern that most closely mimics dopamine. However, this positioning may favor interaction with a different subset of aminergic receptors or a unique binding pocket. Its activity will likely be mediated through the modulation of second messenger systems, such as cyclic AMP (cAMP).[18][19]

PART 3: An Experimental Blueprint for Mechanistic Elucidation

To systematically investigate the mechanism of action of a novel compound like 1,2,3,4-Tetrahydroisoquinolin-5-OL HCl, a tiered approach is required. The following protocols provide a self-validating system to move from broad screening to specific pathway analysis.

Protocol 1: In Vitro Radioligand Binding Assays

The initial step is to determine the compound's binding affinity (Ki) for a panel of relevant targets. Radioligand binding assays are the gold standard for this purpose due to their robustness and sensitivity.[20]

Objective: To identify the primary molecular target(s) of 1,2,3,4-Tetrahydroisoquinolin-5-OL HCl by screening against a panel of GPCRs and transporters.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize cultured cells expressing the target receptor or tissue known to be rich in the receptor (e.g., rat striatum for dopamine receptors) in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in an assay binding buffer.[21] Determine the protein concentration using a standard method like the BCA assay.[21]

-

Competitive Binding Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of a specific radioligand (e.g., ³H-SCH-23390 for D1 receptors), and a range of concentrations of the test compound (1,2,3,4-Tetrahydroisoquinolin-5-OL HCl).[22]

-

Incubation: Incubate the plates, typically for 60-90 minutes at a controlled temperature (e.g., 30°C), to allow the binding to reach equilibrium.[21]

-

Separation of Bound/Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration onto glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.

-

Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[21]

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value. Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

Data Presentation: Summarize the binding affinities in a clear, tabular format.

| Receptor Target | Radioligand | Ki (nM) of Test Compound |

| Dopamine D1 | ³H-SCH-23390 | Hypothetical Value |

| Dopamine D2 | ³H-Spiperone | Hypothetical Value |

| Adrenergic α1 | ³H-Prazosin | Hypothetical Value |

| Adrenergic α2 | ³H-Rauwolscine | Hypothetical Value |

| Adrenergic β1 | ³H-CGP-12177 | Hypothetical Value |

| Serotonin 5-HT1A | ³H-8-OH-DPAT | Hypothetical Value |

| Serotonin 5-HT7 | ³H-LSD | Hypothetical Value |

Protocol 2: Functional Cellular Assays (cAMP Accumulation)

Once a high-affinity target is identified, the next step is to determine the compound's functional activity: is it an agonist, antagonist, or inverse agonist? Measuring the accumulation of the second messenger cAMP is a common and effective method for studying Gs- and Gi-coupled GPCRs.[18][23][24]

Objective: To characterize the functional effect of 1,2,3,4-Tetrahydroisoquinolin-5-OL HCl on intracellular cAMP levels following activation of its primary GPCR target.

Step-by-Step Methodology:

-

Cell Culture: Culture cells stably expressing the target receptor (e.g., CHO-K1 or HEK293 cells) in 96- or 384-well plates.[25][26]

-

Compound Treatment (Agonist Mode): Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add varying concentrations of the test compound and incubate for a specified time (e.g., 30 minutes) at 37°C.[27]

-

Compound Treatment (Antagonist Mode): Pre-incubate the cells with varying concentrations of the test compound before adding a known agonist at its EC80 concentration.[18]

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF, AlphaScreen, or bioluminescence (e.g., cAMP-Glo™).[18][27][28] These are typically competitive immunoassays where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.[27]

-

Data Analysis: For agonist activity, plot the signal (e.g., luminescence or HTRF ratio) against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy). For antagonist activity, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

Data Presentation: Summarize the functional data in a table for easy comparison.

| Assay Mode | Parameter | Value |

| Agonist | EC50 (nM) | Hypothetical Value |

| Agonist | Emax (% of control agonist) | Hypothetical Value |

| Antagonist | IC50 (nM) | Hypothetical Value |

Protocol 3: Downstream Signaling Pathway Analysis (ERK Phosphorylation by Western Blot)

To confirm that receptor engagement leads to downstream cellular responses, one can investigate the phosphorylation of key signaling proteins like Extracellular signal-Regulated Kinase (ERK). ERK activation is a common downstream event for many GPCRs.[29]

Objective: To determine if the test compound induces phosphorylation of ERK1/2, a key downstream signaling molecule.

Step-by-Step Methodology:

-

Cell Culture and Serum Starvation: Plate cells expressing the target receptor. Before stimulation, serum-starve the cells (e.g., for 8-12 hours) to reduce basal levels of ERK phosphorylation.[30][31]

-

Ligand Stimulation: Treat the serum-starved cells with the test compound at its EC80 concentration for various time points (e.g., 0, 2, 5, 10, 30 minutes).

-

Protein Extraction: Lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors to obtain total protein lysates.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[30]

-

Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.[30][32] Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).[32]

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[30] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: To normalize the data, strip the membrane of the p-ERK antibodies and re-probe it with an antibody for total ERK (t-ERK).[30]

-

Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of p-ERK to t-ERK signal to determine the fold-change in ERK activation over baseline.[32]

PART 4: Visualization of Pathways and Workflows

Diagrams are essential for visualizing the complex relationships in cell signaling and experimental design.

Caption: Hypothetical Gi-coupled GPCR signaling cascade for THIQ-5-OL.

Caption: Tiered experimental workflow for mechanism of action elucidation.

Conclusion

While the specific compound 1,2,3,4-Tetrahydroisoquinolin-5-OL hydrochloride remains uncharacterized, its core THIQ scaffold provides a strong foundation for hypothesizing its mechanism of action. The most plausible targets are monoaminergic GPCRs, such as dopamine and adrenergic receptors, or enzymes like MAO. The experimental blueprint detailed in this guide—progressing from broad binding screens to specific functional and downstream signaling assays—provides a rigorous and validated pathway for researchers to precisely define its pharmacological identity. The successful elucidation of this compound's mechanism will depend on the systematic application of these principles, ultimately contributing valuable knowledge to the field of neuropharmacology and drug development.

References

A consolidated list of all sources cited within this technical guide.

-

Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Retrieved from [Link]

-

Tuomisto, L., & Tuomisto, J. (1976). A comparison of 6,7-dihydroxytetrahydroisoquinoline, salsolinol and tetrahydropapaveroline as inhibitors of monoamine oxidase within the adrenergic nerve plexus of the isolated mouse atrium. Research Communications in Chemical Pathology and Pharmacology. Retrieved from [Link]

-

Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]

-

Saturation Radioligand Binding Assays. (n.d.). Alfa Cytology. Retrieved from [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 14104–14141. Retrieved from [Link]

-

Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. The American journal of physiology. Retrieved from [Link]

-

Singh, A., & Palle, K. (2023). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry. Retrieved from [Link]

-

cAMP Hunter™ eXpress GPCR Assay. (n.d.). Eurofins DiscoverX. Retrieved from [Link]

-

Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). Assay Guidance Manual - NCBI. Retrieved from [Link]

-

Synthesis of Novel 4-Aryl-1,2,3,4-tetrahydroisoquinolines as Probes for Dopamine Receptor Ligands. (n.d.). ResearchGate. Retrieved from [Link]

-

Singh, A., & Palle, K. (2023). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry, 66(22), 15199–15243. Retrieved from [Link]

-

Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat. Pharmacological reports. Retrieved from [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 14104–14141. Retrieved from [Link]

-

Martinez, E. J., & Corey, E. J. (2000). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews. Retrieved from [Link]

-

1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. (n.d.). ResearchGate. Retrieved from [Link]

-

Giorgioni, G., et al. (2012). Synthesis of novel 4-aryl-1,2,3,4-tetrahydroisoquinolines as probes for dopamine receptor ligands. Medicinal chemistry (Shariqah (United Arab Emirates)). Retrieved from [Link]

-

cAMP Accumulation Assay. (n.d.). Creative BioMart. Retrieved from [Link]

-

Western Blotting of Erk Phosphorylation. (n.d.). Bio-protocol. Retrieved from [Link]

-

Naoi, M., et al. (1989). Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase. Journal of neurochemistry. Retrieved from [Link]

-

Schulze, A., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. Retrieved from [Link]

-

Western blot band for Erk and phopho(p)-Erk. (2012). ResearchGate. Retrieved from [Link]

-

G Protein-Coupled Receptor Screening Assays : Methods and Protocols. (n.d.). KU Leuven Libraries. Retrieved from [Link]

-

Pawłowski, M., et al. (1998). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Die Pharmazie. Retrieved from [Link]

-

Charakchieva-Minol, S., et al. (1996). Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. Die Pharmazie. Retrieved from [Link]

-

Hauser, A. S., et al. (2022). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Nature Reviews Drug Discovery. Retrieved from [Link]

-

Li, J. T., et al. (1987). [The action of some tetrahydroisoquinoline alkaloids on dopamine and serotonin receptors in the rat brain]. Yao xue xue bao = Acta pharmaceutica Sinica. Retrieved from [Link]

-

Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. (2021). ResearchGate. Retrieved from [Link]

-

Acker, T. M., et al. (2017). The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. Journal of medicinal chemistry. Retrieved from [Link]

-

Computational and experimental approaches to probe GPCR activation and signaling. (n.d.). DOI. Retrieved from [Link]

-

Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. (2022). Frontiers in Pharmacology. Retrieved from [Link]

-

Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Lee, M. H., et al. (2012). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Experimental Neurobiology. Retrieved from [Link]

-

Mokrosz, M. J., et al. (1999). 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands. Bioorganic & medicinal chemistry. Retrieved from [Link]

-

Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT7 Receptor Inverse Agonists. (n.d.). ACS Publications. Retrieved from [Link]

-

Structure Activity Relationship - Adrenergic Drugs. (n.d.). Pharmacy180. Retrieved from [Link]

-

Thompson, A. M., et al. (2011). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & medicinal chemistry letters. Retrieved from [Link]

-

Kim, D., et al. (2024). Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. Bioorganic & medicinal chemistry letters. Retrieved from [Link]

-

Structure–activity relationship at α-adrenergic receptors within a series of imidazoline analogues of cirazoline. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of novel 4-aryl-1,2,3,4-tetrahydroisoquinolines as probes for dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharmacy180.com [pharmacy180.com]

- 12. researchgate.net [researchgate.net]

- 13. 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A comparison of 6,7-dihydroxytetrahydroisoquinoline, salsolinol and tetrahydropapaveroline as inhibitors of monoamine oxidase within the adrenergic nerve plexus of the isolated mouse atrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 24. GPCR シグナリングアッセイ [promega.jp]

- 25. cosmobio.co.jp [cosmobio.co.jp]

- 26. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 27. resources.revvity.com [resources.revvity.com]

- 28. cAMP-Glo™ Assay [promega.com]

- 29. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

- 30. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 31. bio-protocol.org [bio-protocol.org]

- 32. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Elucidation of 1,2,3,4-Tetrahydroisoquinolin-5-OL Hydrochloride: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1,2,3,4-Tetrahydroisoquinolin-5-OL hydrochloride, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. Recognizing the challenges in sourcing complete, verified spectroscopic data for this specific salt, this document leverages a comparative analytical approach. We present a detailed analysis of the spectroscopic data for the parent 1,2,3,4-tetrahydroisoquinoline and its hydrochloride salt to establish a foundational understanding. Building upon this, we predict and rationalize the expected spectral characteristics of the 5-hydroxy derivative. Furthermore, this guide details established synthetic protocols for the tetrahydroisoquinoline core, offering researchers practical, field-proven methodologies. The content is structured to provide not just data, but the scientific rationale behind the experimental design and interpretation, adhering to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged heterocyclic motif present in a vast array of natural products and synthetic compounds exhibiting significant biological activities. These activities span a wide therapeutic spectrum, including antitumor, antimicrobial, and neuroprotective effects. The introduction of a hydroxyl group at the 5-position of the aromatic ring, as in 1,2,3,4-Tetrahydroisoquinolin-5-OL, can significantly modulate the compound's pharmacological profile by introducing a potential site for hydrogen bonding and further functionalization. The hydrochloride salt form is often utilized to enhance solubility and stability for research and pharmaceutical applications.

A thorough understanding of the spectroscopic properties of 1,2,3,4-Tetrahydroisoquinolin-5-OL hydrochloride is paramount for its unambiguous identification, purity assessment, and for elucidating its interactions in biological systems. This guide aims to provide a detailed, practical resource for scientists engaged in the synthesis and characterization of this important class of molecules.

Molecular Structure and Key Features

The structure of 1,2,3,4-Tetrahydroisoquinolin-5-OL hydrochloride combines a partially saturated heterocyclic ring fused to a substituted benzene ring. The hydrochloride salt form protonates the secondary amine, enhancing its polarity.

Caption: Molecular structure of 1,2,3,4-Tetrahydroisoquinolin-5-OL hydrochloride.

Spectroscopic Characterization: A Comparative Analysis

Due to the limited availability of published experimental spectra for 1,2,3,4-Tetrahydroisoquinolin-5-OL hydrochloride, this section provides a detailed analysis of the spectra for the parent compound, 1,2,3,4-tetrahydroisoquinoline and its hydrochloride salt, followed by a predictive discussion of the spectral features expected for the 5-hydroxy derivative.

Infrared (IR) Spectroscopy

Experimental Protocol for IR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide.

-

Alternatively, for the free base which may be a liquid, a thin film can be prepared between two NaCl or KBr plates.

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

-

Process the data to obtain a plot of transmittance or absorbance versus wavenumber.

IR Data for 1,2,3,4-Tetrahydroisoquinoline (Free Base): [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H Stretch (secondary amine) |

| 3060-3010 | Medium | C-H Stretch (aromatic) |

| 2950-2850 | Strong | C-H Stretch (aliphatic) |

| ~1600, ~1480 | Medium | C=C Stretch (aromatic ring) |

| ~1450 | Medium | CH₂ Scissoring |

| ~1270 | Medium | C-N Stretch |

| 800-690 | Strong | C-H Bending (out-of-plane, aromatic) |

Predicted IR Spectrum for 1,2,3,4-Tetrahydroisoquinolin-5-OL Hydrochloride:

The IR spectrum of the hydrochloride salt will exhibit several key differences:

-

N-H Stretching: The N-H stretch of the secondary amine will be shifted to a lower frequency and become broader, appearing in the range of 2700-2400 cm⁻¹, characteristic of a secondary ammonium salt (R₂NH₂⁺).

-

O-H Stretching: A broad O-H stretching band from the phenolic hydroxyl group is expected around 3400-3200 cm⁻¹.

-

Aromatic C-H Bending: The out-of-plane C-H bending bands will be shifted due to the substitution pattern on the aromatic ring. For a 1,2,3-trisubstituted benzene ring, characteristic bands are expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol for NMR Spectroscopy: [2]

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃ for the free base).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

For complete structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

¹H NMR Data for 1,2,3,4-Tetrahydroisoquinoline Hydrochloride (in D₂O):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | m | 4H | Aromatic protons |

| ~4.3 | s | 2H | C1-H |

| ~3.5 | t | 2H | C3-H |

| ~3.1 | t | 2H | C4-H |

Predicted ¹H NMR Spectrum for 1,2,3,4-Tetrahydroisoquinolin-5-OL Hydrochloride (in DMSO-d₆):

-

Aromatic Protons: The aromatic region will show a more complex splitting pattern due to the hydroxyl group. We would expect to see three distinct aromatic proton signals. The proton ortho to the hydroxyl group (at C6) and the proton para (at C8) would likely be doublets, while the proton meta (at C7) would be a triplet, assuming coupling to the adjacent protons. Their chemical shifts will be influenced by the electron-donating nature of the -OH group.

-

Aliphatic Protons: The signals for the protons at C1, C3, and C4 are expected to be in a similar region to the parent hydrochloride salt, though minor shifts are possible.

-

NH₂⁺ and OH Protons: In DMSO-d₆, the N-H and O-H protons would be observable as broad singlets. Their chemical shifts can be variable and depend on concentration and temperature.

¹³C NMR Data for 1,2,3,4-Tetrahydroisoquinoline: [3]

| Chemical Shift (ppm) | Assignment |

| ~134.5 | C4a |

| ~133.0 | C8a |

| ~128.8 | Aromatic CH |

| ~126.5 | Aromatic CH |

| ~126.0 | Aromatic CH |

| ~125.5 | Aromatic CH |

| ~46.0 | C1 |

| ~42.0 | C3 |

| ~29.0 | C4 |

Predicted ¹³C NMR Spectrum for 1,2,3,4-Tetrahydroisoquinolin-5-OL Hydrochloride:

-

Aromatic Carbons: The most significant change will be in the aromatic region. The carbon bearing the hydroxyl group (C5) will be significantly shifted downfield to ~155-160 ppm. The other aromatic carbon signals will also be shifted due to the electronic effects of the hydroxyl group.

-

Aliphatic Carbons: The chemical shifts of the aliphatic carbons (C1, C3, and C4) are expected to be less affected but may experience minor shifts.

Mass Spectrometry (MS)

Experimental Protocol for Mass Spectrometry:

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) for the hydrochloride salt or Electron Ionization (EI) for the free base.

-

Acquire the mass spectrum, which plots ion abundance versus mass-to-charge ratio (m/z).

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation patterns of the molecular ion.

Mass Spectrum of 1,2,3,4-Tetrahydroisoquinoline (EI-MS): [3]

The molecular ion peak (M⁺) is observed at m/z 133. A prominent fragment is typically observed at m/z 132, corresponding to the loss of a hydrogen atom to form the stable dihydroisoquinolinium ion.

Predicted Mass Spectrum for 1,2,3,4-Tetrahydroisoquinolin-5-OL Hydrochloride (ESI-MS):

In positive ion mode ESI-MS, the base peak would correspond to the protonated molecule [M+H]⁺ of the free base, which has a molecular weight of 149.19 g/mol . Therefore, the expected m/z would be approximately 150.19.

Fragmentation Pathway:

The fragmentation of the tetrahydroisoquinoline core often involves a retro-Diels-Alder (RDA) reaction or cleavage of the bonds beta to the nitrogen atom.

Caption: Workflow for the Pictet-Spengler reaction.

Experimental Protocol (General): [4]

-

Dissolve the β-arylethylamine in a suitable solvent (e.g., toluene, methanol, or water).

-

Add the aldehyde or ketone to the solution.

-

Add an acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid).

-

Heat the reaction mixture to the appropriate temperature and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the product by column chromatography or recrystallization.

Bischler-Napieralski Reaction and Reduction

This two-step sequence involves the acylation of a β-arylethylamine, followed by cyclization using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is then reduced to the tetrahydroisoquinoline.

Reaction Workflow:

Caption: Workflow for the Bischler-Napieralski reaction followed by reduction.

Experimental Protocol (General): [4]

-

Acylation: React the β-arylethylamine with an acylating agent (e.g., an acid chloride or anhydride) in the presence of a base.

-

Cyclization: Treat the resulting amide with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to effect cyclization.

-

Reduction: Reduce the intermediate 3,4-dihydroisoquinoline using a reducing agent like sodium borohydride (NaBH₄) or catalytic hydrogenation.

-

Work-up and purify the final product as described for the Pictet-Spengler reaction.

Conclusion

References

-

Beilstein Journal of Organic Chemistry. (n.d.). Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. Beilstein Journals. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. The Royal Society of Chemistry. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). HMDB. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-